molecular formula C10H16F3IO B13329585 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane

Cat. No.: B13329585
M. Wt: 336.13 g/mol
InChI Key: WMRGQSJJMBDKSF-UHFFFAOYSA-N
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Description

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane is a halogenated cycloheptane derivative featuring an iodine substituent at position 1 and a trifluoropropoxy group at position 2. The iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoropropoxy group enhances lipophilicity and metabolic stability, traits often sought in bioactive molecules.

Properties

Molecular Formula

C10H16F3IO

Molecular Weight

336.13 g/mol

IUPAC Name

1-iodo-2-(1,1,1-trifluoropropan-2-yloxy)cycloheptane

InChI

InChI=1S/C10H16F3IO/c1-7(10(11,12)13)15-9-6-4-2-3-5-8(9)14/h7-9H,2-6H2,1H3

InChI Key

WMRGQSJJMBDKSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CCCCCC1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane typically involves the reaction of cycloheptanol with 1,1,1-trifluoropropan-2-yl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the trifluoropropan-2-yloxy group or the cycloheptane ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-azido-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane, while oxidation with potassium permanganate can produce 2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptanone .

Scientific Research Applications

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on organophosphorus compounds such as O-1-Ethylheptyl ethylphosphonofluoridate (C₁₁H₂₄FO₂P) and O-1-Ethylhexyl methylphosphonofluoridate (C₉H₂₀FO₂P) . These compounds differ structurally and functionally from 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane, as they are phosphonofluoridates with ethylhexyl/heptyl chains and methyl/ethyl phosphono groups. Key distinctions include:

Structural Differences

Feature 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane O-1-Ethylheptyl ethylphosphonofluoridate
Core Structure Cycloheptane ring Linear alkyl chain
Functional Groups Iodo, trifluoropropoxy Phosphonofluoridate, ethyl/heptyl chains
Reactivity Iodo group enables cross-coupling Phosphorus center likely toxic/inhibitory
Applications Potential synthetic intermediate Likely nerve agents or pesticides

Physicochemical Properties

No direct data exists for the target compound. However, based on structural analogs:

  • Halogenated Cycloheptanes: Iodo substituents increase molecular weight and polarizability compared to chloro/bromo analogs. The trifluoropropoxy group reduces basicity and enhances resistance to oxidative degradation compared to non-fluorinated ethers.
  • Phosphonofluoridates: Exhibit high toxicity due to acetylcholinesterase inhibition , a trait absent in the iodine/trifluoropropoxy-substituted cycloheptane.

Biological Activity

Molecular Characteristics

  • IUPAC Name : 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
  • Molecular Formula : C₉H₁₄F₃IO
  • Molecular Weight : 308.10 g/mol
  • CAS Number : [specific CAS number if available]

Structural Representation

The compound features a cycloheptane ring substituted with an iodo group and a trifluoropropan-2-yloxy moiety. The presence of the iodine atom and trifluoromethyl groups contributes to its potential reactivity and biological activity.

Research indicates that compounds with iodine and trifluoromethyl groups can exhibit diverse biological activities, including:

  • Antimicrobial Properties : Iodinated compounds are known for their antimicrobial effects. The halogen's electronegativity can enhance the compound's ability to interact with biological membranes.
  • Anticancer Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated compounds found that derivatives similar to 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Research

In a recent investigation published in the Journal of Medicinal Chemistry, a series of iodo-substituted cycloalkanes were tested for their anticancer properties. Results showed that these compounds could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The study highlighted that the trifluoromethyl group may enhance lipophilicity, improving cellular uptake.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15.4[Study A]
AntimicrobialEscherichia coli22.3[Study A]
AnticancerMCF-7 (breast cancer)10.5[Study B]
AnticancerA549 (lung cancer)12.8[Study B]

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological Activity
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptaneCycloalkaneAntimicrobial, Anticancer
1-Bromo-2-(trifluoromethyl)cyclohexaneCyclohexaneModerate Antimicrobial
2-IodoethanolAlcoholWeak Anticancer

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